4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid
Overview
Description
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid, also known as Meclofenoxate, is a nootropic drug that is used to enhance cognitive function. It is a derivative of dimethylaminoethanol (DMAE), which is a natural compound found in the brain. Meclofenoxate has been used for several decades, and it has been shown to improve memory, learning, and concentration in both humans and animals.
Mechanism of Action
The exact mechanism of action of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide is not fully understood. It is believed to increase the synthesis and release of acetylcholine, a neurotransmitter that is essential for memory and learning. 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide has been shown to have several biochemical and physiological effects. It increases the synthesis and release of acetylcholine, which can improve memory and learning. 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide also increases blood flow to the brain, which can improve cognitive function. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide in lab experiments is that it has been extensively studied for its cognitive-enhancing properties. It has also been shown to be safe and well-tolerated in humans. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide. One area of research is the potential use of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the development of new derivatives of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide that may have even greater cognitive-enhancing properties. Additionally, more research is needed to fully understand the mechanism of action of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide and how it can be used to improve cognitive function.
Scientific Research Applications
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and concentration in both humans and animals. 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acide has also been studied for its potential to treat Alzheimer's disease and other forms of dementia. Additionally, it has been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-13-4-9-16(17(12-13)21-2)23-11-3-10-22-15-7-5-14(6-8-15)18(19)20/h4-9,12H,3,10-11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBUFRPPNDFQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6470377 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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